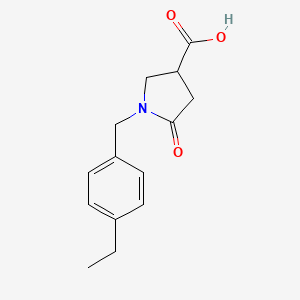

1-(4-乙基苄基)-5-氧代吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Medicinal Chemistry and Drug Design

This compound, belonging to the pyrrolidine class, is of interest in medicinal chemistry for its potential to serve as a building block in drug design . Pyrrolidine derivatives are known for their wide range of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . The structural motif of pyrrolidine is common in many pharmacologically active molecules, making it a valuable scaffold for developing new therapeutic agents.

Agriculture

In agriculture, the acid dissociation constant (pKa) of a molecule can influence its behavior in soil and plant systems . The pKa can affect the compound’s solubility and, consequently, its uptake by plants. Understanding the pKa of “1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid” can help in designing agrochemicals with desired properties for optimal plant absorption and pest control efficacy.

Material Science

The pyrrolidine ring is a common motif in materials science, particularly in the synthesis of organic compounds with specific electronic and photonic properties . Its incorporation into polymers and small molecules can alter the material’s characteristics, such as conductivity and reactivity, which are essential for developing new materials for electronic devices.

Environmental Science

Compounds like “1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid” can be studied for their environmental impact, particularly their biodegradability and potential toxicity . Understanding how these compounds interact with environmental factors is crucial for assessing their safety and ecological footprint.

Biochemistry

In biochemistry, the study of pyrrolidine derivatives can provide insights into enzyme-substrate interactions and the development of enzyme inhibitors . These compounds can mimic the transition states of biochemical reactions, making them useful tools for probing enzymatic mechanisms and designing inhibitors that can regulate metabolic pathways.

Pharmacology

Pyrrolidine alkaloids, to which “1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid” is structurally related, have shown promise in pharmacotherapy due to their diverse biological activities . They have been investigated for their therapeutic potential in treating various diseases, including cancer, diabetes, and infectious diseases. Their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are also areas of active research.

作用机制

Target of Action

It’s known that pyrrolidine alkaloids, a class of compounds to which this molecule belongs, have been shown to possess several important biological activities . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

It’s known that the benzylic position can undergo free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets likely involves these chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

It’s known that the benzylic position can undergo various reactions, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

The pka value of a compound, which describes the point where the acid is 50% dissociated (ie, deprotonated), can impact its bioavailability .

Result of Action

It’s known that the benzylic position can undergo various reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

It’s known that the reactivity of the benzylic position can be influenced by various factors, including the presence of other functional groups and the nature of the solvent .

属性

IUPAC Name |

1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEUWWPOJSSBGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388003 |

Source

|

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

824981-40-0 |

Source

|

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)